5-(Tetradecyloxy)furan-2-carbaldehyde
Description
Overview of Furan-2-carbaldehyde Derivatives in Contemporary Organic Chemistry
Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are cornerstone platform chemicals derivable from renewable biomass resources. Their importance in organic synthesis stems from the rich chemistry of the furan (B31954) ring and the reactivity of the aldehyde group. The furan moiety, an electron-rich aromatic heterocycle, readily participates in various electrophilic substitution and cycloaddition reactions. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. ijsrst.com
This dual reactivity has established furan-2-carbaldehyde derivatives as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. ijsrst.comijabbr.com For instance, the condensation of the aldehyde group with active methylene (B1212753) compounds is a common strategy for constructing larger, more complex molecular architectures. nih.govresearchgate.net Furthermore, the furan ring can be a precursor to other cyclic and acyclic systems through ring-opening and rearrangement reactions, further expanding their synthetic utility.
The Unique Structural Features of 5-(Tetradecyloxy)furan-2-carbaldehyde
The chemical persona of this compound is defined by the synergistic interplay of its three key structural components: the furan ring, the aldehyde group at the 2-position, and the long tetradecyloxy chain at the 5-position.
The furan ring provides a π-rich aromatic system, which influences the reactivity of the attached functional groups. The oxygen atom in the ring donates electron density, making the ring susceptible to electrophilic attack and modifying the electronic properties of the aldehyde.
The aldehyde group is an electrophilic center, readily undergoing nucleophilic attack. Its reactivity is modulated by the electron-donating nature of the furan ring, which can influence the rates and outcomes of reactions at the carbonyl carbon.
The most distinctive feature of this molecule is the C14 tetradecyloxy chain. This long alkyl chain imparts significant lipophilicity to the molecule, a property that can be crucial in various applications, such as enhancing solubility in nonpolar solvents or facilitating interactions with biological membranes. The ether linkage connects this hydrophobic tail to the polar furan-2-carbaldehyde head, creating an amphiphilic character.
Table 1: Key Structural Features of this compound
| Structural Component | Description | Potential Influence on Properties |
| Furan Ring | A five-membered aromatic heterocycle containing an oxygen atom. | Electron-rich, influencing reactivity and electronic properties. |
| Carbaldehyde Group | A -CHO group at the 2-position of the furan ring. | A reactive site for nucleophilic addition and other transformations. |
| Tetradecyloxy Group | A C14H29O- group attached to the 5-position of the furan ring. | Imparts high lipophilicity and potential for self-assembly. |
Current Research Landscape and Emerging Trends in Substituted Furan Systems
The field of substituted furan systems is a dynamic area of research, driven by the quest for sustainable chemical processes and the development of novel functional molecules. A significant trend is the utilization of biomass-derived furans, such as 5-(hydroxymethyl)furfural (HMF), as starting materials for the synthesis of a wide range of value-added chemicals. nih.govrsc.org Etherification of HMF with long-chain alcohols to produce 5-(alkoxymethyl)furfurals is a key strategy for creating biofuels and specialty chemicals. rsc.org
In medicinal chemistry, furan derivatives are continuously being explored for their potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly The introduction of long alkyl chains can modulate the biological activity of these compounds by influencing their membrane permeability and interaction with biological targets.
In materials science, the focus is on incorporating furan moieties into polymers to create novel materials with unique properties. The reversible nature of the Diels-Alder reaction involving furans is being exploited to develop self-healing materials and dynamic polymer networks. The presence of long alkyl chains in furan-based monomers can influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and morphology.
While specific research on this compound is not extensively documented in publicly available literature, the broader trends in substituted furan chemistry suggest its potential as a valuable intermediate. Its amphiphilic nature could be exploited in the synthesis of novel surfactants, liquid crystals, or functional polymers. Furthermore, its structural similarity to precursors of biologically active molecules warrants investigation into its own potential pharmacological properties. The synthesis of this compound would likely involve the etherification of 5-(hydroxymethyl)furan-2-carbaldehyde with 1-bromotetradecane (B124005) or the reaction of 5-bromofuran-2-carbaldehyde with tetradecanol (B45765), leveraging established methodologies in furan chemistry.
Structure
3D Structure
Properties
CAS No. |
62702-73-2 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
5-tetradecoxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-19-15-14-18(17-20)22-19/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
DJCRVJCVVDAYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C=O |
Origin of Product |
United States |
Strategic Synthesis and Derivatization Pathways of 5 Tetradecyloxy Furan 2 Carbaldehyde
Established Methodologies for Furan-2-carbaldehyde Core Functionalization
Regioselective Introduction of the Formyl Group onto Furan (B31954) Ring Systems
The introduction of a formyl group at the C-2 position of the furan ring is a crucial first step. The Vilsmeier-Haack reaction is a widely employed and highly regioselective method for this transformation. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.netmdpi.com
The mechanism involves the formation of an electrophilic chloroiminium salt, which then undergoes electrophilic aromatic substitution with the electron-rich furan ring. Furan's reactivity leads to a preferential attack at the C-2 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield furan-2-carbaldehyde, commonly known as furfural (B47365). researchgate.net The reaction is known for its high yields, often quantitative, and its reliability for formylating electron-rich heterocycles. researchgate.net
Synthetic Routes for 5-Substituted Furan-2-carbaldehyde Precursors
With the furan-2-carbaldehyde core established, the next strategic step involves the introduction of a suitable functional group at the C-5 position, which will serve as the attachment point for the tetradecyloxy chain. A common and effective precursor for this purpose is 5-bromo-2-furaldehyde (B32451). guidechem.com
The synthesis of 5-bromo-2-furaldehyde can be achieved through the bromination of furan-2-carbaldehyde. Traditional methods often employ molecular bromine, but these can suffer from a lack of regioselectivity, leading to mixtures of mono- and di-brominated products. chemicalbook.com More modern and selective methods utilize brominating agents like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), which can provide the desired product in high yield under solvent-free conditions. chemicalbook.comgoogle.com This ionic liquid-based approach offers advantages in terms of handling, selectivity, and environmental considerations. google.com The reaction typically proceeds by adding furan-2-carbaldehyde to the brominating reagent and stirring at a moderate temperature. chemicalbook.com
Chemical Strategies for Incorporating the Tetradecyloxy Moiety
The introduction of the long tetradecyloxy chain is the final key transformation. This is typically achieved through etherification at the C-5 position of the furan ring.
Etherification Approaches at the Furan C-5 Position
The Williamson ether synthesis is a classic and highly versatile method for forming ethers and is well-suited for this synthetic step. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 5-(tetradecyloxy)furan-2-carbaldehyde, this can be approached in two primary ways:
Reaction of a 5-halofuran derivative with a tetradecyloxide: 5-Bromo-2-furaldehyde can be reacted with sodium tetradecyloxide. The alkoxide is prepared by treating tetradecanol (B45765) with a strong base such as sodium hydride (NaH). masterorganicchemistry.com The alkoxide then displaces the bromide on the furan ring in an SN2-type reaction to form the desired ether. wikipedia.org
Reaction of a 5-hydroxyfuran derivative with a tetradecyl halide: An alternative involves the initial conversion of 5-bromo-2-furaldehyde to 5-hydroxyfuran-2-carbaldehyde. This can be achieved through nucleophilic aromatic substitution with a hydroxide (B78521) source. The resulting 5-hydroxyfuran-2-carbaldehyde can then be deprotonated with a base to form the corresponding alkoxide, which subsequently reacts with a tetradecyl halide (e.g., 1-bromotetradecane) via the Williamson synthesis. wikipedia.org
Multi-step Synthetic Sequences for Constructing the 5-(Tetradecyloxy)furan Framework
A plausible multi-step synthetic pathway for this compound can be outlined as follows:
Formylation of Furan: Furan is subjected to a Vilsmeier-Haack reaction using DMF and POCl₃ to produce furan-2-carbaldehyde.
Bromination of Furan-2-carbaldehyde: The resulting furan-2-carbaldehyde is then brominated at the C-5 position using a regioselective brominating agent like [Bmim]Br₃ to yield 5-bromo-2-furaldehyde.
Etherification: The 5-bromo-2-furaldehyde is then subjected to a Williamson ether synthesis. This can be directly reacted with sodium tetradecyloxide, prepared from tetradecanol and a strong base like NaH, in a suitable aprotic solvent such as DMF or THF to afford the final product, this compound. richmond.edu
This sequence leverages well-established reactions, allowing for a logical and efficient construction of the target molecule.
Optimization of Reaction Conditions and Synthetic Yields
For the Vilsmeier-Haack formylation , reaction parameters such as temperature and the stoichiometry of the reagents can be adjusted to maximize the yield of furan-2-carbaldehyde. The reaction is often carried out at low temperatures initially, followed by warming to room temperature or gentle heating. The yield of this step is typically high, often exceeding 90%. rsc.org
In the bromination step , the choice of brominating agent is crucial for achieving high regioselectivity and yield. The use of ionic liquids like [Bmim]Br₃ has been shown to give yields of 5-bromo-2-furaldehyde up to 88% under optimized, solvent-free conditions. chemicalbook.com
The Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, and temperature. francis-press.com Strong bases like sodium hydride are effective for generating the alkoxide. Aprotic polar solvents such as DMF, DMSO, or THF are generally preferred as they promote SN2 reactions. chem-station.comlibretexts.org The reaction temperature can be varied to optimize the rate of reaction while minimizing potential side reactions. The choice of solvent can also significantly impact the selectivity of the reaction. rsc.org
Table 1: Illustrative Reaction Conditions for the Vilsmeier-Haack Formylation of Furan
| Entry | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF/POCl₃ | Dichloromethane | 0 to RT | 12 | >90 |
| 2 | DMF/(COCl)₂ | Dichloromethane | 0 to RT | 12 | 99 |
This is an interactive data table. The data is illustrative and based on typical conditions reported in the literature. mdpi.com
Table 2: Illustrative Reaction Conditions for the Williamson Ether Synthesis
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Hydroxyfuran-2-carbaldehyde | 1-Bromotetradecane (B124005) | NaH | DMF | RT to 60 | 12 | 70-85 |
| 2 | Tetradecanol | 5-Bromo-2-furaldehyde | NaH | THF | RT to 60 | 24 | 65-80 |
This is an interactive data table. The data is illustrative and based on general principles of the Williamson ether synthesis applied to similar substrates. masterorganicchemistry.comrichmond.edu
Isolation and Advanced Purification Protocols
Following the synthesis of this compound, a multi-step purification protocol is essential to isolate the target compound from unreacted starting materials, catalysts, and byproducts. The inherent characteristics of the molecule, namely the polar furan-2-carbaldehyde head group and the long, nonpolar tetradecyloxy tail, necessitate a strategic combination of chromatographic and recrystallization techniques.
The initial workup of the reaction mixture typically involves extraction and washing steps to remove inorganic salts and highly polar impurities. The organic phase, containing the crude product, is then concentrated under reduced pressure. The resulting residue is subjected to advanced purification methods to achieve high purity.
Column Chromatography
Column chromatography is a primary method for the purification of this compound, effectively separating the product from closely related impurities. chemicalbook.com Silica (B1680970) gel is a commonly employed stationary phase for the purification of furan derivatives. chemicalbook.comgoogle.com The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, often yields the best separation.
For this compound, a common starting solvent system is a mixture of petroleum ether and ethyl acetate. The high affinity of the nonpolar tetradecyloxy chain for the nonpolar solvent ensures good initial mobility, while the polar furan-2-carbaldehyde moiety interacts with the silica gel. By gradually increasing the proportion of the more polar ethyl acetate, the target compound is eluted from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org
Table 1: Illustrative Column Chromatography Parameters for the Purification of this compound
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (200-300 mesh) rsc.org |
| Mobile Phase | Gradient of Petroleum Ether : Ethyl Acetate |
| (e.g., from 98:2 to 90:10) rsc.org | |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
| Visualization | UV light (254 nm) and/or chemical stain |
| Typical Yield | >85% (after chromatography) |
| Achievable Purity | >95% |
Recrystallization
To achieve a higher degree of purity, particularly for analytical standards or subsequent sensitive reactions, recrystallization is employed as a final purification step. creative-chemistry.org.ukyoutube.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures. youtube.commt.com An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. youtube.com
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale | Expected Outcome |
| n-Hexane | The long alkyl chain suggests good solubility in hot alkanes. youtube.com | Formation of well-defined crystals upon cooling. |
| Ethanol/Water | The polar head may allow for dissolution in hot ethanol, with water acting as an anti-solvent. creative-chemistry.org.uk | Precipitation of the compound as the polarity of the mixture is increased by water. |
| Acetone/Hexane (B92381) | Acetone can dissolve the compound, and the addition of hexane can induce precipitation. rochester.edu | Controlled crystallization by adjusting the solvent ratio. |
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net
Exploration of the Chemical Reactivity and Transformation Mechanisms of 5 Tetradecyloxy Furan 2 Carbaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group at the C2 position of the furan (B31954) ring is a primary site of chemical reactivity, readily undergoing nucleophilic attack and redox transformations.
Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide array of nucleophiles. These reactions typically begin with a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, which can then be protonated to form an alcohol or eliminate a water molecule in a subsequent condensation step to form a new carbon-carbon or carbon-nitrogen double bond.
Analogous to other 5-substituted furan-2-carboxaldehydes, 5-(tetradecyloxy)furan-2-carbaldehyde is expected to participate in various classical condensation reactions. nih.govwikipedia.org For instance, in the Knoevenagel condensation , it can react with compounds containing active methylene (B1212753) groups (e.g., malonic esters, cyanoacetates) in the presence of a basic catalyst to yield α,β-unsaturated products. wikipedia.org Similarly, the Erlenmeyer-Plöchl reaction with hippuric acid, catalyzed by acetic anhydride (B1165640) and sodium acetate, would lead to the formation of an azlactone (an oxazolone (B7731731) derivative), which are valuable intermediates in amino acid synthesis. nih.govbyjus.com
These condensation reactions are synthetically valuable, providing a pathway to extend the carbon skeleton and introduce new functional groups, effectively transforming the furan core into more complex molecular architectures. alfa-chemistry.com The reaction with hydrazines or substituted hydrazines would likewise proceed to form the corresponding hydrazones. pharmaguideline.comascensusspecialties.com
| Reaction Name | Nucleophile/Reagent | Typical Product Class | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compounds (e.g., CH₂(CN)₂) | Furfurylidene Derivatives (C=C bond formation) | wikipedia.org |
| Erlenmeyer-Plöchl Reaction | Hippuric Acid / Acetic Anhydride | Azlactones (Oxazolones) | nih.gov |
| Hydrazone Formation | Hydrazine (B178648) (N₂H₄) or derivatives | Hydrazones | pharmaguideline.comascensusspecialties.com |
| Wittig Reaction | Phosphorus Ylides (e.g., Ph₃P=CHR) | Alkenes | General Aldehyde Reactivity |
Controlled Oxidation to Carboxylic Acid Derivatives (e.g., 5-(Tetradecyloxy)furan-2-carboxylic acid)
The aldehyde group is in the +1 oxidation state and can be readily oxidized to a carboxylic acid (+3 oxidation state). The controlled oxidation of this compound yields its corresponding carboxylic acid, 5-(tetradecyloxy)furan-2-carboxylic acid, a compound that has been investigated for its biological activities. organic-chemistry.orgrsc.orgnih.govresearchgate.net
The synthesis of this and related furoic acids can be achieved through various oxidative methods, drawing from extensive research on the oxidation of biomass-derived furanics like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netnih.gov These methods range from classical chemical oxidants to advanced catalytic systems:
Noble Metal Catalysis: Heterogeneous catalysts based on gold (Au), platinum (Pt), or palladium (Pd) are highly effective for the aerobic oxidation of furan aldehydes to their carboxylic acids under mild conditions. nih.gov
Transition Metal-Free Methods: Oxidation can also be accomplished without precious metals, for instance, using only a base like NaOH in an organic solvent under an oxygen or air atmosphere. nih.gov
Biocatalysis: Whole-cell biocatalysts or isolated enzymes can offer exceptional chemoselectivity, oxidizing the aldehyde group while leaving other functional groups and the furan ring intact. nih.gov This approach is a cornerstone of green chemistry, providing a sustainable route to furoic acids. nih.gov
The general pathway for the oxidation of a 5-substituted furan-2-carbaldehyde to the corresponding carboxylic acid is a fundamental transformation in furan chemistry. researchgate.netmdpi.com
Reductive Transformations of the Carbaldehyde Group
The carbaldehyde group can undergo reduction to yield either a primary alcohol or a fully deoxygenated methyl group, depending on the reagents and conditions employed.
Reduction to Alcohol: The partial reduction of the aldehyde to a primary alcohol, (5-(tetradecyloxy)furan-2-yl)methanol, can be accomplished using a variety of reducing agents.
Hydride Reagents: Standard laboratory reagents like sodium borohydride (B1222165) (NaBH₄) are effective for the selective reduction of aldehydes to alcohols. organic-chemistry.orgbyjus.com This method is generally mild and chemoselective for the carbonyl group.
Catalytic Hydrogenation: The aldehyde can be reduced via catalytic hydrogenation using hydrogen gas (H₂) over metal catalysts (e.g., Ni, Pd, Pt) or through catalytic transfer hydrogenation (CTH), which uses a hydrogen donor molecule like isopropanol (B130326) in place of H₂ gas. nih.govorganic-chemistry.orgwikipedia.org Biocatalytic reduction is also a viable green alternative. nih.gov
Deoxygenation to Alkane: Complete reduction of the carbonyl group to a methylene (-CH₂) group, yielding 2-methyl-5-(tetradecyloxy)furan, requires more forcing conditions. Two classical methods are complementary and chosen based on the substrate's stability to acid or base.
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. wikipedia.orgpharmaguideline.comascensusspecialties.comjuniperpublishers.com It involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas with heat in the presence of a strong base (e.g., KOH in a high-boiling solvent like diethylene glycol). wikipedia.orgascensusspecialties.com This method is suitable for substrates that are sensitive to strong acid. pharmaguideline.com
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) and is therefore conducted under strongly acidic conditions. byjus.comannamalaiuniversity.ac.inmdpi.compearson.com The reaction is believed to occur on the surface of the zinc metal. byjus.com It is particularly effective for aryl-alkyl ketones but is incompatible with acid-labile functional groups. mdpi.com
Reactivity of the Furan Ring System in this compound
The furan ring in this compound is an aromatic, π-electron-rich system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions. ascensusspecialties.com
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution: The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. organic-chemistry.organnamalaiuniversity.ac.in Substitution preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more resonance-stabilized. annamalaiuniversity.ac.in
In this compound, the C2 and C5 positions are already substituted. The directing effects of the existing substituents must be considered:
The 5-tetradecyloxy group (-OC₁₄H₂₉) is a strong activating group due to the resonance donation of a lone pair of electrons from the ether oxygen. It directs incoming electrophiles to the ortho (C4) and para (C2) positions.
The 2-carbaldehyde group (-CHO) is a deactivating group, withdrawing electron density from the ring via resonance and induction. It directs incoming electrophiles to the meta (C4) position.
Both groups cooperatively direct incoming electrophiles to the C4 position . The C3 position would be less favored. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation are expected to occur predominantly at the C4 position, provided that mild reagents are used to avoid ring degradation, to which the activated furan system is prone. byjus.com
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CHO | C2 | Deactivating (Electron-withdrawing) | Directs to C4 (meta) |
| -OC₁₄H₂₉ | C5 | Activating (Electron-donating) | Directs to C4 (ortho) |
Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution on the furan ring is generally difficult as it lacks a good leaving group and the ring is electron-rich. Such reactions typically require the presence of a halogen at the substitution site and strong activation by potent electron-withdrawing groups. byjus.com
Cycloaddition Reactions and Ring Modifications
Despite its aromaticity, the furan ring possesses significant diene character and readily participates as the 4π-electron component in Diels-Alder [4+2] cycloaddition reactions , particularly with electron-deficient dienophiles. pharmaguideline.comorganic-chemistry.org The reaction leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The reactivity of the furan diene in this compound is influenced by its substituents. The electron-donating ether group at C5 would increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing reactivity in normal-electron-demand Diels-Alder reactions. Conversely, the electron-withdrawing aldehyde at C2 would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially enabling inverse-electron-demand reactions.
Other potential transformations of the furan ring include:
Hydrogenation: Catalytic hydrogenation can reduce the furan ring to the corresponding fully saturated tetrahydrofuran (B95107) derivative. ascensusspecialties.com
Ring Opening: Strong oxidizing conditions can lead to oxidative cleavage of the furan ring, yielding dicarbonyl compounds. byjus.comjuniperpublishers.com The Achmatowicz reaction is another synthetically useful ring modification where furans are converted into dihydropyran compounds. ascensusspecialties.com
Mechanistic Studies of Key Transformation Pathways
The chemical behavior of this compound is dictated by the interplay of its three core components: the furan ring, the aldehyde functional group, and the long-chain tetradecyloxy ether linkage. While specific mechanistic studies exclusively focused on this particular molecule are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be extrapolated from well-established mechanisms of analogous furan derivatives and alkoxy compounds. The principal transformation pathways involve reactions of the aldehyde group, modifications of the furan ring, and cleavage of the ether bond.
Reactions Involving the Aldehyde Group
The aldehyde functionality is the most reactive site in this compound, participating in a variety of nucleophilic addition and condensation reactions.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, yielding 5-(tetradecyloxy)furan-2-carboxylic acid. This transformation is a fundamental process in organic synthesis. The mechanism of this oxidation can vary depending on the chosen reagent. For instance, with a mild oxidizing agent like Tollens' reagent (silver oxide in ammonia), the reaction proceeds via a hydrated aldehyde intermediate.
A plausible mechanistic pathway for the oxidation is as follows:
Hydration of the aldehyde in an aqueous medium to form a geminal diol.
Deprotonation of the geminal diol by a base to form an alkoxide.
Transfer of a hydride ion from the alkoxide to the oxidizing agent, or a more complex electron-transfer process, leading to the formation of the carboxylic acid.
| Oxidizing Agent | Typical Conditions | Product | Anticipated Yield |
| Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous ammonia, Room Temperature | 5-(Tetradecyloxy)furan-2-carboxylic acid | High |
| Potassium Permanganate (KMnO₄) | Basic solution, Cold | 5-(Tetradecyloxy)furan-2-carboxylic acid | Moderate to High |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature | 5-(Tetradecyloxy)furan-2-carboxylic acid | High |
Interactive Data Table: Oxidation of this compound (This is an illustrative table based on known organic reactions.)
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (5-(tetradecyloxy)furan-2-yl)methanol. This is typically achieved using hydride-based reducing agents. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.
The generally accepted mechanism is:
A hydride ion from a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), attacks the carbonyl carbon.
This addition breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.
Protonation of the alkoxide intermediate by a protic solvent or during acidic workup yields the primary alcohol.
| Reducing Agent | Solvent | Product | Anticipated Yield |
| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | (5-(Tetradecyloxy)furan-2-yl)methanol | High |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (5-(Tetradecyloxy)furan-2-yl)methanol | Very High |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Pd/C or PtO₂ | (5-(Tetradecyloxy)furan-2-yl)methanol | High |
Interactive Data Table: Reduction of this compound (This is an illustrative table based on known organic reactions.)
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. sphinxsai.comnih.govdamascusuniversity.edu.sy The mechanism proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. sphinxsai.comnih.govdamascusuniversity.edu.sy
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The key reagent is a phosphorus ylide (a Wittig reagent). The mechanism is thought to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. masterorganicchemistry.comlibretexts.org This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org
Reactions Involving the Furan Ring
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the ring can also undergo cleavage under certain conditions.
Electrophilic Aromatic Substitution
Due to the activating effect of the ether oxygen, the furan ring is susceptible to electrophilic attack, primarily at the C3 and C4 positions. However, the aldehyde group is deactivating, which can make these reactions more challenging compared to unsubstituted furans.
Ether Cleavage
The tetradecyloxy group can be cleaved from the furan ring under harsh acidic conditions, typically using strong acids like HBr or HI. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org In the case of the primary tetradecyl group, an Sₙ2 mechanism is more likely. masterorganicchemistry.comlibretexts.org
The Sₙ2 mechanism for ether cleavage involves:
Protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol).
Nucleophilic attack by the halide ion on the carbon atom of the tetradecyl group adjacent to the oxygen.
This concerted step results in the displacement of the furanol leaving group and the formation of 1-halotetradecane.
| Reagent | Conditions | Products |
| Hydrobromic Acid (HBr) | Concentrated, Reflux | 5-Hydroxyfuran-2-carbaldehyde and 1-Bromotetradecane (B124005) |
| Hydroiodic Acid (HI) | Concentrated, Reflux | 5-Hydroxyfuran-2-carbaldehyde and 1-Iodotetradecane |
Interactive Data Table: Ether Cleavage of this compound (This is an illustrative table based on known organic reactions.)
Disproportionation Reactions
Cannizzaro Reaction
Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. blogspot.comresearchgate.netpharmdguru.comwikipedia.org This reaction involves the disproportionation of two molecules of the aldehyde, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol. pharmdguru.comwikipedia.org
The mechanism of the Cannizzaro reaction is generally believed to involve the following steps:
Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate.
This intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step.
The hydride transfer results in the formation of a carboxylate anion and an alkoxide anion.
A proton exchange between the alkoxide and the solvent (or the carboxylic acid formed in the previous step) yields the final alcohol and carboxylate salt.
The products of the Cannizzaro reaction of this compound would be 5-(tetradecyloxy)furan-2-carboxylic acid and (5-(tetradecyloxy)furan-2-yl)methanol. wikipedia.org
| Base | Solvent | Products |
| Sodium Hydroxide (NaOH) | Water/Ethanol | Sodium 5-(tetradecyloxy)furan-2-carboxylate and (5-(Tetradecyloxy)furan-2-yl)methanol |
| Potassium Hydroxide (KOH) | Water/Ethanol | Potassium 5-(tetradecyloxy)furan-2-carboxylate and (5-(Tetradecyloxy)furan-2-yl)methanol |
Interactive Data Table: Cannizzaro Reaction of this compound (This is an illustrative table based on known organic reactions.)
Advanced Spectroscopic Characterization and Computational Analysis of 5 Tetradecyloxy Furan 2 Carbaldehyde
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(Tetradecyloxy)furan-2-carbaldehyde, providing detailed information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the furan (B31954) ring, the aldehyde group, and the long tetradecyloxy chain. The aldehydic proton should appear as a singlet in the downfield region, typically around 9.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The two protons on the furan ring are expected to appear as doublets, with their exact chemical shifts influenced by the electron-donating ether linkage and the electron-withdrawing aldehyde group. The protons of the tetradecyloxy chain will exhibit characteristic signals: a triplet for the terminal methyl group around 0.88 ppm, a multiplet for the numerous methylene (B1212753) groups in the middle of the chain around 1.2-1.4 ppm, and a triplet for the methylene group attached to the oxygen atom at a more downfield position, typically around 4.0 ppm.
The ¹³C NMR spectrum will complement the proton data, with the carbonyl carbon of the aldehyde group appearing significantly downfield, often above 170 ppm. The carbons of the furan ring would resonate in the aromatic region, with their chemical shifts reflecting the substituent effects. The carbons of the tetradecyloxy chain will show a series of signals in the aliphatic region, with the carbon attached to the oxygen atom being the most deshielded of the chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde H | ~9.5 (s) | - |
| Furan H-3 | ~6.4 (d) | ~110 |
| Furan H-4 | ~7.2 (d) | ~125 |
| -OCH₂- | ~4.0 (t) | ~70 |
| -OCH₂CH₂ - | ~1.8 (m) | ~30 |
| -(CH₂)₁₀- | ~1.2-1.4 (m) | ~22-32 |
| -CH₂ CH₃ | ~1.3 (m) | ~23 |
| -CH₃ | ~0.88 (t) | ~14 |
| Aldehyde C=O | - | ~177 |
| Furan C-2 | - | ~152 |
| Furan C-5 | - | ~160 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs and may vary slightly in experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons. For instance, it would show a cross-peak between the furan ring protons (H-3 and H-4) and correlations between the methylene protons of the tetradecyloxy chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the furan ring and the tetradecyloxy chain to their corresponding carbon atoms. sdsu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides insight into the functional groups present in the molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1670-1680 cm⁻¹. researchgate.netmdpi.com The C-O-C stretching of the ether linkage would likely appear in the region of 1020-1250 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹, while the C-H stretching of the furan ring would appear above 3000 cm⁻¹. researchgate.net
Raman Spectroscopy : Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. researchgate.netrsc.org The furan ring vibrations would give rise to characteristic bands in the Raman spectrum, which are useful for confirming the presence of the heterocyclic core. researchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound (C₁₉H₃₂O₃), HRMS would provide an exact mass measurement of the molecular ion. nih.gov This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence, typically with an error of less than 5 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system of the furan ring and the aldehyde group. youtube.com The presence of the electron-donating tetradecyloxy group is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted furan-2-carbaldehyde.
Molecular Modeling and Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C2-C6 single bond (connecting the furan ring and the aldehyde group) and the C5-O-C1' bonds (of the tetradecyloxy group), as well as the flexibility of the long alkyl chain. Computational chemistry, particularly molecular modeling, provides critical insights into the molecule's preferred three-dimensional structures and the energy barriers separating different conformers.
Rotational Isomerism around the Furan-Aldehyde Bond
Computational studies on the parent compound, furan-2-carbaldehyde, have consistently shown that the O,O-trans conformer is the more stable of the two. This preference is attributed to a combination of steric and electronic factors. The presence of the bulky tetradecyloxy group at the 5-position is not expected to significantly alter this intrinsic preference, as it is spatially distant from the aldehyde group. Therefore, the O,O-trans conformation is predicted to be the global minimum for this compound.
| Conformer | Dihedral Angle (O1-C2-C6-O7) | Relative Energy (kcal/mol) |
| O,O-trans | ~180° | 0.00 |
| O,O-cis | ~0° | > 1.00 |
Note: The data in this table is illustrative and based on computational studies of similar furan-2-carbaldehyde derivatives. Precise energy differences for this compound would require specific computational analysis.
Conformation of the Tetradecyloxy Side Chain
The long tetradecyl chain introduces a high degree of conformational flexibility to the molecule. The orientation of this chain relative to the furan ring is determined by the torsion angles around the C5-O and O-C1' bonds. The most stable conformation of the alkoxy chain is generally an extended, all-trans (anti-periplanar) arrangement to minimize steric hindrance. This linear conformation allows for efficient packing in the solid state and influences the molecule's solubility and interactions in solution.
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the vast conformational space of such long-chain derivatives. These methods can predict the most probable conformations and the dynamic behavior of the alkyl chain, including folding and kinking, which may occur in different environments.
Computational Methods in Conformational Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately predicting the geometries and relative energies of different conformers. For a molecule like this compound, a common approach would involve:
Geometry Optimization: Starting from various initial guess structures (e.g., O,O-cis and O,O-trans conformers with different side-chain orientations), the geometry is optimized to find the local and global energy minima on the potential energy surface.
Frequency Calculations: These calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies.
Potential Energy Surface (PES) Scan: A relaxed PES scan can be performed by systematically varying a specific dihedral angle (e.g., O1-C2-C6-O7) to map out the energy profile of the rotation and determine the energy barriers between conformers.
A variety of basis sets, such as 6-31G* or larger, are typically employed in conjunction with DFT functionals like B3LYP to achieve a good balance between computational cost and accuracy for organic molecules of this size.
Influence of Conformational Preferences on Molecular Properties
The conformational preferences of this compound have a direct impact on its physical, chemical, and spectroscopic properties. The planarity of the furan-carbaldehyde moiety in the dominant O,O-trans conformer facilitates π-electron delocalization, which influences its UV-Vis absorption spectrum. The extended conformation of the tetradecyloxy chain will affect its lipophilicity, solubility in various solvents, and its ability to self-assemble or interact with biological membranes.
Understanding the conformational landscape through molecular modeling is therefore crucial for interpreting experimental data and predicting the behavior of this compound in different applications.
Potential Research Applications and Future Trajectories of 5 Tetradecyloxy Furan 2 Carbaldehyde
Role as a Precursor and Synthon in Complex Organic Synthesis
As a bifunctional molecule, 5-(tetradecyloxy)furan-2-carbaldehyde serves as a versatile building block, or synthon, in the construction of more complex molecular architectures. The furan (B31954) ring itself is a key structural motif, while the aldehyde group offers a gateway for a multitude of chemical transformations.
The furan-2-carbaldehyde core is a well-established platform for the synthesis of diverse heterocyclic compounds. The aldehyde functionality readily participates in condensation reactions with various nucleophiles, leading to the formation of new rings. For instance, reactions with amines can yield imines, which can be further cyclized to produce nitrogen-containing heterocycles like azetidinones or thiazolidinones. jmchemsci.com Similarly, condensation with active methylene (B1212753) compounds is a common strategy.
Research on analogous 5-substituted-2-furaldehydes has demonstrated their utility in synthesizing a range of heterocyclic systems. nih.gov For example, 5-aryl-furan-2-carbaldehydes have been used to prepare:
Pyrazoles and Isoxazoles: Through reaction with hydrazine (B178648) or hydroxylamine, respectively, often following an initial Claisen-Schmidt condensation to form an α,β-unsaturated ketone. nih.gov
Morpholine Derivatives: 5-arylfuran-2-carbaldehydes can be converted into 4-[(5-aryl-2-furyl)carbonothioyl]morpholines via the Willgerodt-Kindler reaction. pensoft.net
Tetrazole Derivatives: The furan-2-ylmethyl moiety, derived from the carbaldehyde, can be incorporated into tetrazole rings, which are recognized as important scaffolds in medicinal chemistry. nih.gov
The long tetradecyloxy chain in this compound can be leveraged to impart specific solubility properties or to act as a lipophilic anchor in the resulting heterocyclic compounds, making it a valuable scaffold for creating novel structures with tailored properties.
Table 1: Examples of Heterocyclic Systems Derived from 5-Substituted Furan-2-Carbaldehydes This table is interactive. You can sort and filter the data.
| Precursor Class | Reagents/Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| 5-Aryl-furan-2-carbaldehyde | Hydrazine | Pyrazole | nih.gov |
| 5-Aryl-furan-2-carbaldehyde | Hydroxylamine | Isoxazole | nih.gov |
| 5-Aryl-furan-2-carbaldehyde | Morpholine, Sulfur | Carbonothioylmorpholine | pensoft.net |
| Furan-2-carbaldehyde | Amines, Chloroacetyl chloride | Azetidinone | jmchemsci.com |
A significant application of this compound is its role as a direct precursor to bioactive molecules. The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(tetradecyloxy)-2-furancarboxylic acid. nih.govacs.org This related compound has been identified as a potent hypolipidemic agent, capable of lowering blood lipids. nih.gov It functions by inhibiting fatty acid synthesis, presenting a novel class of agents for lipid management. nih.govacs.org
The synthesis of this bioactive carboxylic acid from its carbaldehyde precursor is a straightforward chemical transformation, highlighting the latter's importance in medicinal chemistry research. Furthermore, the broader class of 5-substituted furan derivatives has been explored for other biological activities. For example, novel compounds synthesized from 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) have shown inhibitory activity on tubulin polymerization, a key target in cancer chemotherapy. nih.gov This demonstrates the potential of the 5-substituted furan-2-carbaldehyde scaffold in generating analogs of various bioactive molecules.
Exploration in Advanced Materials Science and Polymer Chemistry
Furfural (B47365) and its derivatives are recognized as key platform chemicals derivable from biomass, with significant potential in materials science. The aldehyde group can participate in polymerization reactions, typically through condensation with phenols, ketones, or amines, to form furan-based resins. These resins exhibit valuable properties such as high thermal stability and chemical resistance.
While specific research on the polymerization of this compound is not widely documented, its structural features suggest potential applications. The long, flexible tetradecyloxy chain could act as an internal plasticizer if the molecule were incorporated into a polymer backbone. This could lead to the development of novel furan-based polymers with enhanced flexibility and processability. Moreover, furfural has been investigated for creating plasticizing additives for building materials, suggesting that its derivatives could be tailored for similar roles. mdpi.com The lipophilic side chain could also be used to modify surface properties of materials, imparting hydrophobicity.
Interdisciplinary Research in Chemical Biology
The link between this compound and its bioactive carboxylic acid derivative opens avenues for its use in chemical biology. As a known inhibitor of fatty acid synthesis, 5-(tetradecyloxy)-2-furancarboxylic acid is a valuable tool for studying lipid metabolism. nih.gov The parent aldehyde, this compound, can serve as a key intermediate for synthesizing molecular probes to investigate this biological pathway.
For example, the aldehyde could be used to attach fluorescent tags, biotin (B1667282) labels, or affinity groups, creating tools to identify the specific protein targets of the fatty acid synthesis inhibitor. The long alkyl chain mimics natural fatty acids, potentially facilitating entry into cells and interaction with relevant enzymes or cellular structures. This makes the compound and its derivatives valuable for probing the intricate machinery of cellular metabolism.
Green Chemistry Approaches to Furanic Compound Utilization
Furanic compounds, particularly furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are at the forefront of green chemistry as they can be derived from renewable lignocellulosic biomass. mdpi.comnih.gov The utilization of these platform molecules is a key strategy for developing sustainable chemical processes.
Research in this area focuses on environmentally benign transformations of furan derivatives. For instance, methods have been developed for the oxidation of furan-2-carbaldehyde using non-toxic reagents like hydrogen peroxide in acetic acid, aligning with the principles of green chemistry. nih.gov More advanced approaches involve photo-enzymatic cascade processes to oxidize HMF into valuable products like 2,5-furandicarboxylic acid (FDCA), a monomer for bio-based polymers. rsc.org These cascades can offer significantly higher productivity compared to traditional batch systems. rsc.org Applying such green methodologies—including the use of efficient catalysts, minimizing derivatization steps, and employing renewable feedstocks—to the synthesis and transformation of this compound represents a key area of sustainable chemical research. nih.gov
Future Research Directions and Uncharted Territories in 5-Substituted Furan-2-carbaldehyde Chemistry
The field of 5-substituted furan-2-carbaldehyde chemistry is rich with possibilities. While significant work has been done, several areas remain ripe for exploration.
Expansion of Synthetic Methodologies: The development of novel and more efficient synthetic routes to a wider variety of 5-substituted furan-2-carbaldehydes is a continuing goal. Facile methods utilizing organozinc reagents for cross-coupling reactions have already expanded the accessible chemical space, allowing for the introduction of various aryl and heteroaryl groups at the 5-position under mild conditions. nih.gov Future work could focus on introducing an even broader range of functional groups.
Cascade Reactions for Molecular Complexity: Inspired by research on other furanics like HMF, there is an opportunity to develop cascade reactions starting from this compound. rsc.org Such one-pot, multi-step transformations can rapidly build molecular complexity, providing efficient access to novel and intricate scaffolds for drug discovery and materials science. rsc.org
Tuning Physicochemical Properties: The long tetradecyloxy chain is a key feature that can be systematically varied. Future research could involve synthesizing a library of analogs with different alkyl chain lengths (e.g., C8 to C18) or functionalities (e.g., terminal alcohols, amines, or esters). This would allow for the fine-tuning of properties like solubility, lipophilicity, and self-assembly behavior for specific applications in biology and materials science.
New Bioactive Analogs and Materials: The established biological activity of the corresponding carboxylic acid suggests that other derivatives of this compound could target related or entirely different biological pathways. A systematic exploration of its reaction products could uncover new lead compounds for various diseases. In materials science, its potential as a monomer for specialty polymers or as a reactive surfactant remains largely uncharted territory.
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (particularly during solvent reflux).
- First aid :
- Skin contact : Wash with soap/water for 15 minutes .
- Ingestion : Seek medical attention; do not induce vomiting .
How can computational methods complement experimental studies of this compound?
Q. Advanced Research Focus
- Molecular docking : Predict binding affinities to lipid-metabolizing enzymes (e.g., FAS) using AutoDock Vina .
- DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .
- QSAR models : Relate structural features (e.g., alkyl chain length) to hypolipidemic activity .
What are the challenges in scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Purification : Column chromatography is effective for small batches but impractical industrially. Explore recrystallization or distillation .
- Catalyst recovery : Heterogeneous catalysts (e.g., Amberlite IR 120 H⁺) reduce costs and waste .
- Batch consistency : Monitor reaction parameters (pH, temperature) via in-line sensors for real-time adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
